molecular formula C22H26N2O4 B1205707 Lochnerinine

Lochnerinine

Cat. No.: B1205707
M. Wt: 382.5 g/mol
InChI Key: YKTXUUJZENEUGL-MKHRZCKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lochnerinine is a monoterpene indole alkaloid (MIA) isolated from the Madagascar periwinkle, Catharanthus roseus . It is part of a broad class of over 120 specialized metabolites produced by this medicinal plant, which are of significant pharmaceutical interest due to their potent biological activities . In research, this compound is recognized as a downstream metabolite in the tabersonine-derived biosynthetic pathway . Its formation from tabersonine, a key intermediate, involves a 6,7-epoxidation step, and it is often studied in the context of hairy root cultures of C. roseus . The compound is therefore a subject of interest in plant science for investigating the complex metabolic networks and branch points in terpenoid indole alkaloid biosynthesis . Studies utilizing genome-wide transcript and metabolite profiling have identified this compound accumulation in elicited cell cultures, helping to map gene-to-metabolite networks and understand the hormonal regulation of alkaloid pathways . This research provides a crucial foundation for the metabolic engineering of valuable plant-derived compounds . This compound has a molecular formula of C22H26N2O4 and an average molecular mass of 382.46 . This product is intended for Research Use Only and is not approved for human consumption or therapeutic use.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1

InChI Key

YKTXUUJZENEUGL-MKHRZCKRSA-N

SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Lochnerinine has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic signaling pathways. For instance, one study demonstrated that this compound derivatives exhibited significant inhibitory effects on several cancer cell lines, including those resistant to conventional therapies .

Cancer Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.0Apoptosis induction
MDA-MB-231 (Breast)2.7Cell cycle arrest
HCT-116 (Colon)3.9Mitochondrial pathway

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The structure-activity relationship analysis suggests that modifications to the this compound scaffold could enhance its antimicrobial potency.

Pharmacological Insights

This compound's pharmacological profile includes anti-inflammatory and antioxidant properties. These effects are particularly relevant in treating conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders . The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent in these areas.

Biochemical Research Applications

The biosynthetic pathways leading to this compound production have been explored to engineer microbial systems for the sustainable production of this compound. By utilizing genetically modified yeast strains that express the necessary enzymes, researchers have successfully reconstituted the biosynthetic pathway of this compound, paving the way for large-scale production and further investigation into its derivatives .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines, demonstrating a significant reduction in cell viability at low concentrations. The research highlighted the compound's potential as a lead structure for developing novel anticancer drugs.
  • Antimicrobial Activity : In vitro tests showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections.

Preparation Methods

Key Steps in Natural Extraction

  • Methanol Extraction :

    • Dried plant material (twigs, leaves) is pulverized and soaked in ice-cold methanol for 8 hours, followed by overnight incubation at 20°C.

    • The supernatant is filtered and concentrated.

  • Chromatographic Purification :

    • Silica Gel Column Chromatography : Separation using gradients of chloroform/methanol or ethyl acetate.

    • Reversed-Phase C18 Medium-Pressure Liquid Chromatography (MPLC) : Elution with methanol/water gradients (e.g., 1:1 → 1:0).

    • Semipreparative HPLC : Final purification using Waters XBridge C18 columns (e.g., 70% CH3CN/H2O).

Step Conditions Yield Source
Methanol Extraction8-hour soak, 20°C, 5 mL/g~60 g crude
Silica Gel ColumnCHCl3/CH3OH (1:0 → 0:1)12.8 g (Fr 1)
Reversed-Phase C18 MPLCCH3OH/H2O (1:1 → 1:0)3.2 g (Fr 2C)
Semipreparative HPLC70% CH3CN/H2O, 45% CH3OH/H2O12–48 mg

Challenges in Natural Extraction

  • Low abundance in plant tissues requires large quantities of raw material.

  • Co-elution with structurally similar alkaloids (e.g., lochnericine, tabersonine) necessitates high-resolution chromatography.

Biosynthetic Pathway Engineering

This compound biosynthesis involves enzymatic modifications of tabersonine, a precursor alkaloid. Key enzymes include cytochrome P450s and acyltransferases.

Enzymatic Conversion Pathway

  • Tabersonine to Lochnericine :

    • Tabersonine 6,7-epoxidases (TEX1/TEX2) : Catalyze stereoselective epoxidation at C6,C7 of tabersonine to form lochnericine.

    • Expression Patterns : TEX1 is root-specific, while TEX2 is expressed in aerial organs.

  • Lochnericine to this compound :

    • Hydroxylation at C11 : Introduces a hydroxyl group, forming 11-hydroxylochnericine (compound 7).

    • Acetylation at C19 : Catalyzed by TAT (tabersonine derivative 19-O-acetyltransferase) , converting lochnericine derivatives to acetylated forms.

Enzyme Function Substrate Specificity Source
TEX1/TEX2C6,C7-epoxidation of tabersonineStrict for tabersonine
TAT19-O-acetylation of lochnericineRoot-specific MIAs

Metabolic Engineering Approaches

  • Hairy Root Cultures : C. roseus hairy roots overexpressing TEX1/TEX2 and TAT enhance lochnericine/lochnerinine production.

  • Elicitation : Methyl jasmonate (MeJA) treatment boosts alkaloid biosynthesis in cell cultures.

Chemical Synthesis

While less documented, chemical synthesis routes may involve functional group transformations of lochnericine.

Proposed Synthetic Pathway

  • Epoxidation : Introduce C6,C7-epoxide via oxidation of tabersonine (using peracids or enzymatic methods).

  • Hydroxylation : Introduce C11-hydroxyl group via regioselective oxidation (e.g., using cytochrome P450 mimics).

  • Acetylation : Acetylate C19-hydroxyl group using acetic anhydride or acetyl-CoA analogs.

Challenges in Chemical Synthesis

  • Steric hindrance at C11 complicates hydroxylation.

  • Low yields due to competing side reactions (e.g., epoxide ring opening).

Comparative Analysis of Preparation Methods

Method Advantages Limitations
Natural ExtractionHigh purity, direct isolationLow yield, labor-intensive
BiosyntheticScalable, tailored modificationsRequires enzyme optimization
Chemical SynthesisPrecise structural controlComplex stereoselectivity

Q & A

Basic Research Questions

Q1: What are the validated methods for isolating Lochnerinine from natural sources, and how can researchers optimize yield and purity?

Answer:
Isolation protocols typically involve solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or preparative HPLC. Key steps include:

  • Purity validation : Use TLC/HPLC with reference standards .
  • Yield optimization : Fractional crystallization or gradient elution in CC to reduce co-elution of structurally similar alkaloids.
  • Documentation : Follow NIH guidelines for reporting experimental conditions (e.g., solvent ratios, temperature) to ensure reproducibility .

Q2: How can researchers confirm the structural identity of this compound using spectroscopic data?

Answer:
Combine multimodal spectroscopic analysis :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with literature data.
  • Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous stereochemistry.
    Ensure raw spectral data is archived in supplementary materials, as per journal guidelines .

Q3: What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

Answer:
Standard assays include:

Assay Type Application Validation Criteria
Cytotoxicity (MTT)Anticancer potentialIC50_{50} values vs. positive controls
Antimicrobial (MIC)Antibacterial/fungal activityZone of inhibition measurements
Enzyme inhibitionTarget-specific activity (e.g., kinases)Kinetic parameters (Ki_i, Vmax_{max})
Use triplicate experiments and statistical analysis (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q4: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer:
Systematic approaches include:

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, solvent systems) using PRISMA guidelines .
  • Dose-response reevaluation : Test conflicting results under standardized protocols .
  • Mechanistic studies : Use omics (proteomics/metabolomics) to identify off-target effects or synergies .

Q5: What strategies optimize the total synthesis of this compound while minimizing stereochemical uncertainties?

Answer:

  • Retrosynthetic analysis : Prioritize chiral pool strategies using commercially available enantiopure precursors.
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) for stereocenter formation.
  • In-line analytics : Use FTIR/Raman spectroscopy to monitor reaction intermediates .
    Publish synthetic routes with detailed stereochemical assignments in supporting information .

Q6: How can in vivo pharmacokinetic studies of this compound be designed to reconcile discrepancies between animal models and human trials?

Answer:

  • Interspecies scaling : Adjust dosages based on allometric principles (body surface area/metabolic rate).
  • Toxicokinetic profiling : Measure plasma half-life, bioavailability, and metabolite identification across species.
  • Ethical compliance : Follow institutional guidelines for animal welfare and human subject protocols .

Methodological and Ethical Considerations

Q7: What interdisciplinary approaches enhance the translational potential of this compound research?

Answer:

  • Collaborative frameworks : Partner with pharmacologists for ADME studies and clinicians for Phase 0 trials.
  • Computational modeling : Use molecular docking to predict target interactions and toxicity .
  • Data sharing : Deposit raw datasets in public repositories (e.g., ChEMBL) to foster reproducibility .

Q8: How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

Answer:
Follow ICH Q2(R1) guidelines:

Parameter Acceptance Criteria
LinearityR2^2 ≥ 0.995
LOD/LOQSignal-to-noise ratio ≥ 3/10
Precision (RSD)Intra-day/inter-day ≤ 5%
Include recovery studies using spiked samples to confirm accuracy .

Q9: What ethical considerations apply to ethnopharmacological studies involving this compound-containing plants?

Answer:

  • Prior informed consent : Required for fieldwork involving indigenous knowledge .
  • Benefit-sharing agreements : Align with Nagoya Protocol for genetic resource use .
  • Ecological sustainability : Assess plant conservation status to prevent overharvesting .

Literature and Data Management

Q10: How can systematic reviews identify gaps in this compound research?

Answer:

  • Search strategy : Use PICO format (Population, Intervention, Comparison, Outcome) across databases (PubMed, Scopus) .
  • Risk-of-bias assessment : Apply Cochrane tools to evaluate study quality .
  • Gap analysis : Map reported bioactivities vs. unexplored targets (e.g., neuroinflammation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lochnerinine
Reactant of Route 2
Lochnerinine

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